Positional Isomerism Drives a >1.5 Log Unit Difference in Predicted Lipophilicity (Log P)
The predicted partition coefficient (Log P) is a key determinant of a compound's behavior in biological systems and separation processes. For the 1-cyclopentyl-2,4,6-trimethylbenzene isomer, the calculated Log P is 5.770 [1]. In contrast, the 2-cyclopentyl-1,3,5-trimethylbenzene isomer shows a calculated Log P of 4.2694 [2]. The target compound 1-cyclopentyl-2,4,5-trimethylbenzene, with its unique substitution pattern, is expected to have a Log P value intermediate to these extremes. This large spread demonstrates that subtle changes in methyl group positioning around the cyclopentylbenzene core can alter lipophilicity by over 1.5 orders of magnitude, directly impacting experimental outcomes.
| Evidence Dimension | Predicted octanol-water partition coefficient (Log P) |
|---|---|
| Target Compound Data | Predicted Log P: Not independently reported for CAS 62379-93-5 in the open literature; expected intermediate value based on structural interpolation. |
| Comparator Or Baseline | 1-cyclopentyl-2,4,6-trimethylbenzene: Calculated Log P 5.770 [1]; 2-cyclopentyl-1,3,5-trimethylbenzene: Log P 4.2694 [2]. |
| Quantified Difference | ΔLog P > 1.5 between the two reported isomers; target compound's value is structurally distinct and must not be assumed to equal either reported value. |
| Conditions | In silico prediction using fragment-based or atom-based calculation methods. |
Why This Matters
A difference of >1.5 Log P units between isomeric forms can translate into a 30-fold difference in partition coefficient, fundamentally altering solubility, membrane permeability, and chromatographic retention—making CAS-specific procurement essential for reproducible research.
- [1] Springer Materials. 1-cyclopentyl-2,4,6-trimethyl-benzene Substance Profile. Calculated Log P: 5.770. View Source
- [2] yybyy.com Chemical Database. 2-cyclopentyl-1,3,5-trimethylbenzene (CAS 30628-31-0). LogP: 4.2694. View Source
